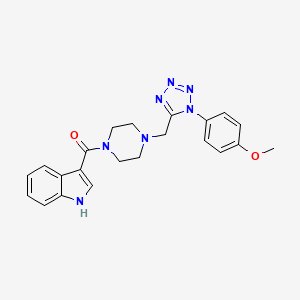
(1H-Indol-3-yl)(4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, wie die Verbindung (1H-Indol-3-yl)(4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanon, haben nachweislich antivirale Aktivität . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate sind auch dafür bekannt, entzündungshemmende Eigenschaften aufzuweisen . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antikrebsaktivität
Das Indol-Gerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, die vielversprechend in der Behandlung von Krebs waren . Daher könnte die Verbindung this compound möglicherweise in der Krebsforschung und -behandlung eingesetzt werden.
Anti-HIV-Aktivität
Indolderivate haben nachweislich Anti-HIV-Aktivität . Beispielsweise wurde berichtet, dass eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate ein potenzielles Anti-HIV-1-Aktivität aufweisen .
Antioxidative Aktivität
Indolderivate sind dafür bekannt, antioxidative Aktivität aufzuweisen . Dies bedeutet, dass sie möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antibakterielle Aktivität
Indolderivate haben nachweislich antimikrobielle Aktivität . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer antimikrobieller Medikamente.
Antituberkulose-Aktivität
Indolderivate haben nachweislich Antituberkulose-Aktivität . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin.
Antidiabetische Aktivität
Indolderivate haben nachweislich antidiabetische Aktivität . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-31-17-8-6-16(7-9-17)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVNAFXSIYJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
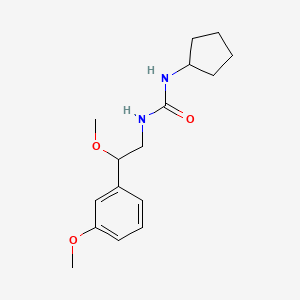
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2511290.png)
![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
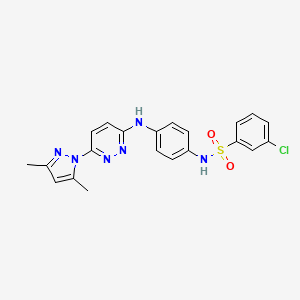
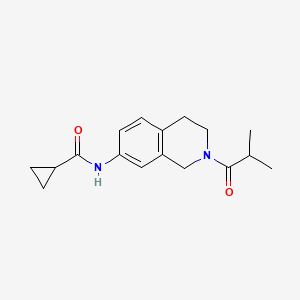
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)
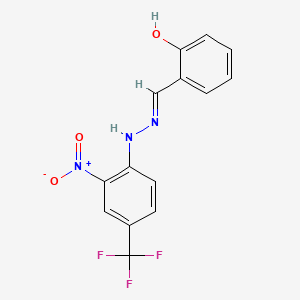
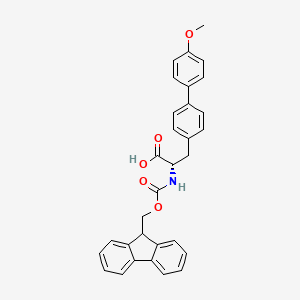
![6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2511299.png)
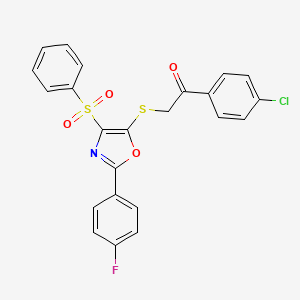

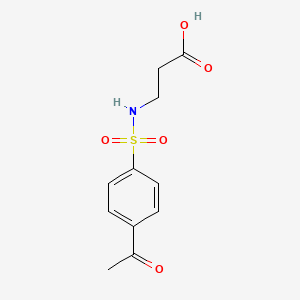
![2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2511305.png)
